molecular formula C22H24N4O3 B11230020 N-(4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide

N-(4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide

Cat. No.: B11230020
M. Wt: 392.5 g/mol
InChI Key: GYEPQRGMDPNTRU-UHFFFAOYSA-N
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Description

N-(4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a quinoxaline core, which is a bicyclic aromatic system containing nitrogen atoms, and various functional groups that contribute to its unique properties.

Preparation Methods

The synthesis of N-(4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide typically involves multiple steps, including the formation of the quinoxaline core and the introduction of the functional groups. One common method involves the condensation of o-phenylenediamine with a diketone to form the quinoxaline ring.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

Scientific Research Applications

N-(4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its anticancer and antimicrobial activities.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to N-(4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide include other quinoxaline derivatives and compounds with similar functional groups. These compounds may share some biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

2-[3-[acetyl(ethyl)amino]-2-oxoquinoxalin-1-yl]-N-(3,5-dimethylphenyl)acetamide

InChI

InChI=1S/C22H24N4O3/c1-5-25(16(4)27)21-22(29)26(19-9-7-6-8-18(19)24-21)13-20(28)23-17-11-14(2)10-15(3)12-17/h6-12H,5,13H2,1-4H3,(H,23,28)

InChI Key

GYEPQRGMDPNTRU-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC(=CC(=C3)C)C)C(=O)C

Origin of Product

United States

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